molecular formula C14H22N4O2 B12227612 N-tert-butyl-1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B12227612
M. Wt: 278.35 g/mol
InChI Key: JXRAGYOTZNFBSP-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a dihydropyrimidinone moiety, and a tert-butyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the dihydropyrimidinone moiety. The tert-butyl group is often introduced through a tert-butylation reaction using tert-butyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-tert-butyl-1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-oxo-3-piperidinecarboxylate
  • tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

N-tert-butyl-1-(1-methyl-6-oxopyrimidin-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)16-13(20)10-5-6-18(8-10)11-7-12(19)17(4)9-15-11/h7,9-10H,5-6,8H2,1-4H3,(H,16,20)

InChI Key

JXRAGYOTZNFBSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CC(=O)N(C=N2)C

Origin of Product

United States

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